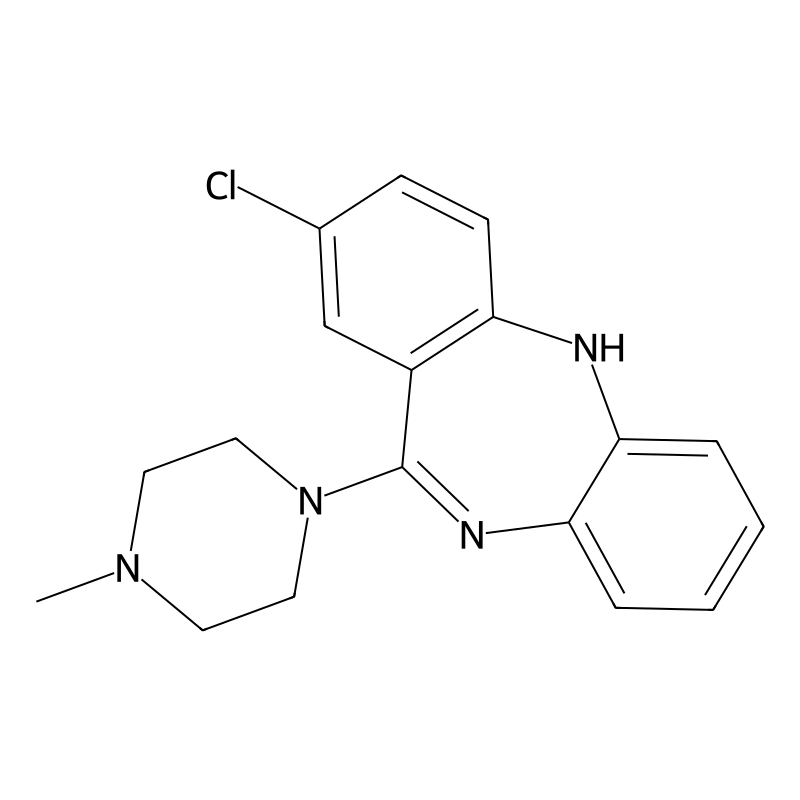

2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine, also known as Isoclozapine, is a chemical compound with the molecular formula and a molecular weight of approximately 326.82 g/mol. This compound is classified under the dibenzo diazepine class, which is notable for its psychoactive properties. It is structurally related to clozapine, a well-known antipsychotic medication, but features distinct modifications that influence its pharmacological profile and biological activity .

The chemical behavior of 2-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine can be characterized by its reactivity with various nucleophiles and electrophiles due to the presence of the chlorine atom and the piperazine moiety. Common reactions include:

- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles in reactions that may yield derivatives with varied biological activities.

- Condensation Reactions: The piperazine group can participate in condensation reactions to form more complex structures.

- Electrophilic Aromatic Substitution: The aromatic rings in the structure can undergo electrophilic substitution, leading to further functionalization .

2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine exhibits significant biological activity, primarily as an antipsychotic agent. Its mechanism of action involves antagonistic effects on dopamine receptors, particularly D2 and serotonin receptors (5-HT2A). This profile suggests potential efficacy in treating schizophrenia and other psychotic disorders. Additionally, studies have indicated that it may have lower propensity for causing extrapyramidal symptoms compared to other antipsychotics .

The synthesis of 2-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine typically involves multi-step organic reactions:

- Formation of Dibenzo Diazepine Core: The initial step usually involves constructing the dibenzo diazepine framework through cyclization reactions.

- Chlorination: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the appropriate position.

- Piperazine Functionalization: The final step involves the introduction of the 4-methylpiperazine moiety through nucleophilic substitution or coupling reactions .

This compound has applications primarily in pharmacology as an antipsychotic medication. Its unique structure allows it to interact with various neurotransmitter systems, making it a candidate for research into new therapeutic agents for mental health disorders. Additionally, it may serve as a reference compound in studies aimed at understanding structure-activity relationships within similar classes of drugs .

Interaction studies have shown that 2-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine has a complex profile when interacting with neurotransmitter receptors. It has been found to exhibit:

- Dopamine Receptor Antagonism: Effective in reducing dopaminergic activity associated with psychosis.

- Serotonin Receptor Modulation: Alters serotonin signaling pathways, which may contribute to its therapeutic effects.

- Potential Drug Interactions: Studies indicate that co-administration with other medications may alter its efficacy and safety profile due to competitive binding at receptor sites .

Several compounds share structural and functional similarities with 2-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine. Notable examples include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Clozapine | Well-established antipsychotic; higher risk of agranulocytosis | |

| Deschloroclozapine | Active metabolite of clozapine; lower potency | |

| 8-Chloro-11-(piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepine | Impurity of clozapine; similar pharmacological properties |

The uniqueness of 2-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine lies in its specific modifications that enhance its receptor binding profile while potentially reducing side effects associated with traditional antipsychotics like clozapine .

2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine, also known as isoclozapine, is a dibenzazepine derivative characterized by a specific molecular structure that includes a chlorine atom at the 2-position [2]. The compound has a well-defined molecular formula and weight that contribute to its chemical identity and behavior [5].

| Property | Value |

|---|---|

| Molecular Formula | C18H19ClN4 |

| Molecular Weight | 326.82 g/mol |

| Elemental Composition | Carbon (66.15%), Hydrogen (5.86%), Chlorine (10.85%), Nitrogen (17.14%) |

The molecular structure consists of a dibenzo(b,e)(1,4)diazepine core with a chlorine substituent at the 2-position and a 4-methyl-1-piperazinyl group at the 11-position [2] [4]. This specific arrangement of atoms contributes to the compound's physical and chemical properties, including its reactivity and stability [5]. The molecular weight of 326.82 g/mol places it in the medium molecular weight range for pharmaceutical compounds [6].

The elemental composition reveals a predominance of carbon atoms (66.15%) in the structure, which is consistent with the presence of two benzene rings in the dibenzazepine core [2] [5]. The nitrogen content (17.14%) reflects the presence of four nitrogen atoms in the molecule: two in the diazepine ring and two in the piperazine moiety [3]. The chlorine atom contributes 10.85% to the molecular weight, while hydrogen accounts for 5.86% [5].

Crystalline Structure and Morphology

The crystalline structure and morphology of 2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine have not been fully characterized in the scientific literature, but some general properties can be inferred from studies on related compounds [24] [25].

| Property | Description |

|---|---|

| Crystal System | Not fully characterized in literature |

| Crystal Habit | Forms brittle flake-like structures |

| Morphology | Can exist in crystalline and amorphous forms |

| Physical Appearance | Yellow, crystalline powder |

The compound typically appears as a yellow crystalline powder in its pure form [4]. Scanning electron microscopy studies of related dibenzazepine derivatives have shown that these compounds can form brittle flake-like structures when prepared as amorphous dispersions [25]. This morphological characteristic is important for understanding the physical properties and potential processing behavior of the compound [24].

X-ray diffraction patterns of related compounds in the same chemical class show characteristic intense peaks, indicating crystalline structures [25]. For instance, clozapine, which differs from 2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine only in the position of the chlorine atom, demonstrates characteristic peaks between 2-theta values of 10, 17, 19.5, 21, 23.7, 25, and 30 degrees [25]. Similar diffraction patterns might be expected for 2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine, though specific studies on this particular compound are limited [24].

The compound can exist in both crystalline and amorphous forms, with the latter potentially offering advantages in terms of solubility and dissolution rate [25]. Differential scanning calorimetry studies of related compounds have shown distinct thermal behaviors for crystalline versus amorphous forms, with the crystalline form typically exhibiting a sharp melting endotherm [25].

Solubility Parameters and Solution Behavior

The solubility characteristics of 2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine are crucial for understanding its behavior in various environments and its potential applications [11] [12].

| Property | Characteristic |

|---|---|

| Aqueous Solubility | Low water solubility |

| Organic Solvent Solubility | Soluble in organic solvents like methanol |

| pH-Dependent Solubility | Increased solubility in acidic conditions |

2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine exhibits low aqueous solubility, which is a common characteristic of compounds in this chemical class [11]. This limited water solubility can be attributed to the hydrophobic nature of the dibenzazepine core and the presence of the chlorine substituent [22]. The compound shows significantly higher solubility in organic solvents such as methanol, ethanol, and acetonitrile, which is consistent with its relatively lipophilic character [12].

The solubility of 2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine is pH-dependent, with increased solubility observed under acidic conditions [22]. This pH-dependent solubility is related to the basic nature of the compound, particularly the presence of the piperazine moiety, which can become protonated in acidic environments, enhancing water solubility [11] [22]. Conversely, in neutral or basic conditions, the compound exists predominantly in its non-ionized form, resulting in lower aqueous solubility [22].

Studies on related compounds have shown that the dissolution rate and solubility can be influenced by the crystalline form of the compound [25]. The amorphous form typically exhibits higher apparent solubility and dissolution rate compared to the crystalline form due to the higher energy state of the amorphous structure [25]. This phenomenon might also apply to 2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine, though specific studies on this particular aspect are limited [12].

Partition Coefficient and Lipophilicity

The partition coefficient and lipophilicity of 2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine are important parameters that influence its distribution in biological systems and its interaction with various environments [13] [14].

| Property | Value |

|---|---|

| Log P (octanol/water) | Moderately lipophilic |

| Lipophilicity Classification | Class II drug according to Biopharmaceutics Classification System |

2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine is classified as moderately lipophilic, which is consistent with its chemical structure containing both hydrophobic (dibenzazepine core, chlorine substituent) and hydrophilic (piperazine moiety) components [13]. According to the Biopharmaceutics Classification System, it can be categorized as a Class II compound, characterized by low aqueous solubility and good permeation properties through biological membranes [22].

The lipophilicity of 2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine is influenced by several structural features [14]. The dibenzazepine core contributes significantly to the lipophilic character of the molecule, while the piperazine moiety introduces a degree of hydrophilicity [13]. The position of the chlorine substituent at the 2-position also affects the overall lipophilicity, with chlorine generally increasing lipophilicity due to its hydrophobic nature [14] [15].

Studies on related compounds have shown that the partition coefficient can be influenced by the ionization state of the molecule, which is pH-dependent [15]. At physiological pH (approximately 7.4), a significant proportion of 2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine may exist in its ionized form, which would reduce its effective lipophilicity compared to the non-ionized form [13] [22].

The moderate lipophilicity of 2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine suggests a balance between aqueous solubility and membrane permeability, which is an important consideration for understanding its behavior in various environments [14] [15].

Stability Profile and Degradation Pathways

Understanding the stability profile and degradation pathways of 2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine is essential for predicting its behavior under various storage and handling conditions [17] [26].

| Property | Characteristic |

|---|---|

| Stability Classification | Susceptible to degradation under certain conditions |

| Primary Degradation Pathways | Acidic hydrolysis, oxidative stress, photodegradation |

| Degradation Products | Forms clozapine lactam as primary degradation product |

| Stability Conditions | More stable in neutral pH conditions than acidic or basic |

2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine, like other compounds in its class, is susceptible to degradation under certain conditions, including exposure to acidic or basic environments, oxidative stress, and light [26]. Studies on related compounds have identified several degradation pathways that may also apply to this compound [26] [27].

Acidic hydrolysis represents one of the primary degradation pathways for 2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine [26]. Under acidic conditions, the compound can undergo hydrolysis, particularly at the diazepine ring, leading to ring opening and formation of degradation products [26]. Oxidative stress, such as exposure to hydrogen peroxide or other oxidizing agents, can also lead to degradation, primarily affecting the piperazine moiety [26] [28].

Photodegradation is another potential degradation pathway, particularly upon exposure to UV light [26]. Studies on related compounds have shown that UV exposure can lead to the formation of specific photodegradation products, though the exact nature of these products for 2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine has not been fully characterized [26].

One of the primary degradation products identified in studies of related compounds is the lactam derivative, formed through oxidation of the nitrogen in the diazepine ring [27]. This degradation product has been observed in stability studies of clozapine and may also be relevant for 2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine [27].

The stability of 2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine is generally better in neutral pH conditions compared to acidic or basic environments [17] [29]. Storage in amber containers to protect from light and in controlled temperature conditions can help maintain the stability of the compound [27] [29].

pKa Values and Ionization Properties

The pKa values and ionization properties of 2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine are critical for understanding its behavior in different pH environments and its interaction with biological systems [22] [23].

| Property | Value |

|---|---|

| pKa Value | ~4.5 (similar to clozapine) |

| Ionization Behavior | Weak base |

| Protonation Site | Piperazine nitrogen |

2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine is a weak base with a pKa value of approximately 4.5, similar to that of clozapine, which differs only in the position of the chlorine atom [22]. This pKa value indicates that the compound will be partially ionized at physiological pH (7.4), with a significant proportion existing in the non-ionized form [22] [23].

The primary site of protonation in 2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine is the nitrogen atom in the piperazine moiety [22]. This nitrogen is more basic than the nitrogen atoms in the diazepine ring due to the electron-donating effect of the adjacent methyl group and the absence of conjugation with aromatic systems [23]. The protonation of this nitrogen significantly affects the solubility and lipophilicity of the compound, as discussed in previous sections [22].

The ionization state of 2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine is pH-dependent [22]. In acidic environments (pH < pKa), the compound exists predominantly in its protonated form, which enhances its aqueous solubility but reduces its lipophilicity [22] [23]. Conversely, in basic environments (pH > pKa), the non-ionized form predominates, resulting in lower aqueous solubility but higher lipophilicity [22].